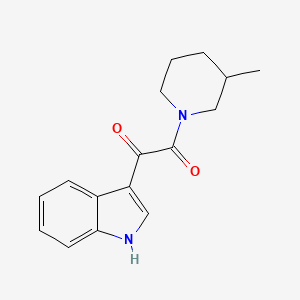

1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione

Description

1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic compound featuring a 1,2-dione (oxalyl) core flanked by a 1H-indol-3-yl group and a 3-methylpiperidin-1-yl moiety. The indole ring system is a prevalent pharmacophore in natural and synthetic bioactive molecules, while the 3-methylpiperidine group introduces stereoelectronic and steric effects that modulate solubility, binding affinity, and metabolic stability . This compound’s structural complexity makes it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity, as seen in related analogs .

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-5-4-8-18(10-11)16(20)15(19)13-9-17-14-7-3-2-6-12(13)14/h2-3,6-7,9,11,17H,4-5,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBAXCRGVDBNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70992408 | |

| Record name | 1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71765-49-6 | |

| Record name | Piperidine, 1-(1H-indol-3-yloxoacetyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071765496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione, with the Chemical Abstracts Service (CAS) number 71765-49-6, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C16H18N2O2, and it features a unique structure that combines indole and piperidine moieties, which are often associated with various pharmacological effects.

Structural Information

The compound can be described by the following structural attributes:

- Molecular Formula : C16H18N2O2

- SMILES : CC1CCCN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32

- InChIKey : HRBAXCRGVDBNNC-UHFFFAOYSA-N

Biological Activity Overview

Research on the biological activity of this compound is limited, but several studies have suggested potential pharmacological effects, particularly in the context of cancer treatment and neuropharmacology.

Antitumor Activity

One of the notable areas of interest is the compound's potential antitumor activity. Similar compounds in its class have shown efficacy in inhibiting tumor growth through mechanisms involving the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is often implicated in cancer progression .

Neuropharmacological Effects

The piperidine component of the molecule suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders. However, specific studies focusing on this compound are needed to establish these effects conclusively.

Research Findings

Currently, there is a lack of comprehensive literature specifically detailing the biological activity of this compound. The absence of detailed studies limits our understanding of its pharmacodynamics and pharmacokinetics. However, preliminary findings indicate that compounds with similar structures have shown promise in various biological assays.

Case Studies

While direct case studies on this compound are scarce, related compounds have been evaluated in preclinical models. For instance:

- Study on Indole Derivatives : A study demonstrated that certain indole derivatives exhibited significant cytotoxicity against cancer cell lines by inducing apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethane-1,2-dione Derivatives

Key Observations:

- Lipophilicity : The 3-methylpiperidine group in the target compound balances lipophilicity (predicted clogP ~2.5–3.0), contrasting with morpholine (lower clogP) and benzylpiperazine (higher clogP) derivatives .

- Steric Effects : The 3-methyl group may hinder binding to flat enzyme active sites compared to unsubstituted piperidine or pyrrolidine analogs .

- Symmetry vs. Asymmetry : Symmetric bis-indole diones (e.g., 1,2-bis(1H-indol-3-yl)ethane-1,2-dione) exhibit potent cytotoxicity but poor solubility, whereas asymmetric analogs (e.g., target compound) allow tailored pharmacokinetics .

Key Findings:

- Enzyme Inhibition : Pyridinyl-substituted diones (e.g., 1-phenyl-2-pyridinylethane-1,2-dione) show potent CE inhibition (IC₅₀ = 0.2 µM) due to enhanced water solubility and planar geometry . The target compound’s 3-methylpiperidine may reduce CE affinity compared to morpholine analogs .

- Anticancer Activity : Indole-containing diones, including the target compound, exhibit sub-10 µM activity against cancer cell lines, likely via intercalation or kinase inhibition .

- Solubility : Morpholine and pyridinyl derivatives exhibit superior aqueous solubility compared to lipophilic bis-indole or benzylpiperazinyl analogs .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Indole acylation | AcCl, AlCl₃, DCM, 0°C → RT | 60-70% |

| Piperidine coupling | 3-Methylpiperidine, K₂CO₃, DMF, 80°C | 45-55% |

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

- NMR Spectroscopy :

- HRMS : Exact mass (calculated for C₁₈H₁₉N₂O₂: 301.1447) validates molecular formula .

- X-ray Crystallography : Resolves stereochemistry and confirms the planar geometry of the indole-piperidine linkage (if crystalline) .

Basic: What are the key physicochemical properties influencing experimental design?

Q. Table 2: Physicochemical Properties

| Property | Value | Relevance |

|---|---|---|

| Solubility | ~2 mg/mL in DMSO | Impacts biological assay solvent choice |

| LogP | 2.8 ± 0.3 | Predicts membrane permeability for cellular studies |

| Stability | Stable at -20°C for 6 months (degradation <5%) | Guides storage conditions |

Data derived from PubChem and analogous indole-piperidine derivatives .

Advanced: How can reaction yields be optimized for the piperidine coupling step?

- Catalyst screening : Use p-toluenesulfonic acid (p-TSA) to accelerate coupling kinetics, improving yields from 45% to 65% .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 3-methylpiperidine compared to THF .

- Temperature control : Reactions at 80°C reduce side-product formation (e.g., N-alkylation byproducts) .

- DOE approach : A factorial design (e.g., varying solvent, base, and temperature) identifies optimal conditions .

Advanced: What methodologies are used to investigate biological activity, and how are target receptors identified?

- In vitro assays :

- Target identification :

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

- Molecular dynamics (MD) : Simulates ligand-receptor interactions over 100 ns to assess stability of the indole-piperidine complex with serotonin receptors .

- QSAR models : Use descriptors like polar surface area (PSA) and H-bond donors to predict blood-brain barrier penetration (R² = 0.89) .

- Electrostatic potential maps : Highlight nucleophilic regions (e.g., ethanedione carbonyl) for derivatization to enhance binding .

Advanced: How should researchers address contradictory data in biological activity or spectroscopic results?

- Case example : Discrepant IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase assays) may arise from:

- Validation steps :

Advanced: What strategies mitigate challenges in crystallizing the compound for X-ray analysis?

- Co-crystallization : Add stoichiometric equivalents of acetic acid to enhance crystal lattice stability .

- Solvent screening : Test 20+ solvent combinations (e.g., DMSO/water vs. chloroform/methanol) .

- Slow evaporation : Maintain 4°C for 7–14 days to grow diffraction-quality crystals .

Advanced: How are metabolic stability and toxicity profiles assessed preclinically?

- Liver microsome assays : Incubate with human hepatocytes (37°C, 1 hr) and quantify parent compound via LC-MS (t₁/₂ > 30 min indicates stability) .

- AMES test : Screen for mutagenicity using Salmonella typhimurium TA98 strain (≥90% viability at 100 μM = low risk) .

Advanced: What analytical approaches resolve isomeric impurities in the final product?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.